HDAC1 Inhibitory Activity: 2-Cyclopropyl-4-methylbenzoic Acid Exhibits ~118-Fold Lower Potency Than MS-275 but Defined Activity for Scaffold Optimization
2-Cyclopropyl-4-methylbenzoic acid inhibits recombinant human HDAC1 with an IC50 of 2.07 µM (2070 nM) in a fluorogenic enzymatic assay using ZMAL substrate [1]. In contrast, the established class I HDAC inhibitor MS-275 (Entinostat) exhibits an IC50 of 0.163 µM (163 nM) against HDAC1 under comparable assay conditions [2]. This ~12.7-fold potency difference positions 2-cyclopropyl-4-methylbenzoic acid not as a potent clinical candidate but as a validated starting scaffold for medicinal chemistry optimization, where its simple structure and synthetic accessibility offer advantages over more complex reference inhibitors for SAR exploration.
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.07 µM (2070 nM) |
| Comparator Or Baseline | MS-275 (Entinostat): 0.163 µM (163 nM) |
| Quantified Difference | 12.7-fold less potent than MS-275 |
| Conditions | Recombinant human HDAC1, fluorogenic ZMAL substrate |
Why This Matters
This data confirms the compound possesses measurable, albeit moderate, HDAC inhibitory activity, making it a viable starting point for lead optimization programs where simpler scaffolds are preferred over complex reference inhibitors for initial SAR studies.
- [1] BindingDB. BDBM50517567 (CHEMBL4545246). Histone deacetylase 1 (HDAC1) inhibition data. IC50: 2.07E+3 nM. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517567 (accessed 2025). View Source
- [2] PMC Table 6. HDAC1 IC50 for MS-275: 0.163 µM. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6004567/table/Tab6/ (accessed 2025). View Source
